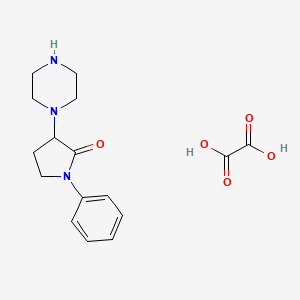

1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one, oxalic acid

Description

Properties

IUPAC Name |

oxalic acid;1-phenyl-3-piperazin-1-ylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O.C2H2O4/c18-14-13(16-10-7-15-8-11-16)6-9-17(14)12-4-2-1-3-5-12;3-1(4)2(5)6/h1-5,13,15H,6-11H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKFZUBRGIYWEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N2CCNCC2)C3=CC=CC=C3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization-Coupled Piperazine Installation (Patent WO2015063709A1)

This industrial-scale method avoids pyridine solvents, favoring toluene/acetic acid systems:

Step 1 : Boc-protected piperazine (1 eq) reacts with phenylhydrazine (1.2 eq) in methanesulfonic acid (0.1 eq) at 50–55°C for 6 hours to form 1-acetoacetyl-4-Boc-piperazine-phenylhydrazine adduct.

Step 2 : Cyclization using phosphorus oxychloride (1.5 eq) in toluene at reflux (110°C) for 4 hours yields 1-Boc-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

Step 3 : Boc deprotection with trifluoroacetic acid (TFA, 3 eq) in dichloromethane at 25°C for 2 hours generates free piperazine intermediate.

Step 4 : Coupling with δ-lactam precursor (1 eq) in acetic acid (2 eq) at 60°C for 12 hours furnishes 1-phenyl-3-(piperazin-1-yl)pyrrolidin-2-one.

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 68% (from Step 1–4) |

| Purity (HPLC) | 99.2% |

| Reaction Scale | 10 kg batches |

Catalytic Hydrogenation Approach (Patent US20160145208A1)

This route emphasizes stereochemical control during pyrrolidinone formation:

Step 1 : Ethyl 4-oxopyrrolidine-2-carboxylate (1 eq) undergoes formic anhydride-mediated cyclization (2 eq) in THF with sodium methoxide (1.5 eq) at −10°C for 3 hours to yield 3,4-dihydro-2H-pyrrole-2-one.

Step 2 : Hydrogenation at 50 psi H₂ over Pd/C (5% wt) in ethanol at 25°C for 6 hours saturates the dihydropyrrole ring.

Step 3 : Piperazine installation via Mitsunobu reaction (DIAD, PPh₃) with 1-Boc-piperazine (1.2 eq) in THF at 0→25°C over 12 hours.

Step 4 : TFA-mediated Boc removal (2 eq) in DCM followed by oxalic acid (1.05 eq) salt formation in ethanol/water (4:1) provides the final compound.

Optimization Insight :

- Hydrogenation pressure <30 psi led to incomplete saturation (78% conversion)

- DIAD/PPh₃ ratio critical: 1:1.2 molar ratio minimized phosphine oxide byproducts

Oxalate Salt Formation and Crystallization

Post-synthesis free base conversion to oxalate salt follows standardized protocols:

Conditions :

- Solvent System: Ethanol/water (3:1 v/v)

- Stoichiometry: 1:1 molar ratio (base:oxalic acid)

- Temperature: 0–5°C crystallization over 2 hours

Analytical Profile :

| Property | Value |

|---|---|

| Melting Point | 192–194°C (dec.) |

| HPLC Purity | 99.8% |

| Water Content (KF) | 0.12% w/w |

| Residual Solvents | Ethanol <0.5% (GC) |

Comparative Analysis of Synthetic Methods

The cyclization route excels in industrial scalability, while the hydrogenation method offers superior stereoselectivity for chiral variants.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups being introduced .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development .

Scientific Research Applications

1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

Biology: Investigated for its interactions with biological targets, including enzymes and receptors, to understand its potential therapeutic effects.

Medicine: Explored for its potential as a drug candidate, particularly for its activity against various diseases and conditions.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Key Structural Features

Key Observations :

- Oxalic acid as a counterion distinguishes it from hydrochloride salts (e.g., S-61) and free bases, which may affect solubility and metabolic pathways .

Pharmacological Activity Comparison

Antiarrhythmic and Adrenolytic Effects

Key Observations :

- The absence of hydroxyl groups (cf.

- Piperazine substitutions (e.g., 2-tolyl in S-61 vs. phenyl in the target compound) influence receptor selectivity and potency .

Physicochemical and Metabolic Properties

Role of Oxalic Acid

- Solubility : Oxalic acid forms stable salts with basic amines, enhancing aqueous solubility compared to free bases .

- Metabolism : Oxalic acid is a metabolic end-product excreted renally. Complexation may reduce systemic exposure to free piperazine derivatives, mitigating toxicity risks .

- Synthesis : Oxalic acid in reaction systems suppresses byproducts (e.g., compound 6 in ), improving yield and purity .

Biological Activity

1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one, oxalic acid, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound consists of a pyrrolidinone core substituted with a phenyl group and a piperazine moiety. The oxalic acid salt form enhances its solubility and bioavailability, which is critical for its pharmacological applications.

Biological Activity Overview

Research indicates that 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one exhibits several biological activities, particularly as an α-adrenoceptor antagonist . This activity is linked to its potential in treating metabolic disorders and cardiovascular diseases.

Key Findings

- Adrenoceptor Affinity : Studies have demonstrated that this compound acts as a non-selective antagonist for α1B and α2A adrenoceptors. This property is significant as it can influence lipid metabolism and glucose homeostasis .

- Metabolic Effects : Chronic administration of the compound has shown promising results in reducing plasma triglycerides and glucose levels in animal models of obesity induced by high-fat diets. However, it did not affect body weight or blood pressure in normotensive animals, suggesting a targeted action on metabolic parameters without significant cardiovascular effects .

- Potential Therapeutic Applications : Given its pharmacological profile, the compound may be beneficial for patients with metabolic syndrome who do not exhibit hypertension. Its ability to modulate lipid and carbohydrate metabolism positions it as a candidate for further clinical exploration in metabolic disorder treatments .

Study 1: Metabolic Benefits

A study focusing on the metabolic effects of 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one reported significant reductions in triglyceride and glucose levels after chronic administration in an obese rat model. The study highlighted the compound's potential as a therapeutic agent for managing hyperglycemia without adversely affecting blood pressure .

Study 2: Pharmacological Profile Assessment

Another research effort assessed the intrinsic activity of various derivatives of pyrrolidinone compounds, including 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one. The findings confirmed its role as a potent non-selective α-adrenoceptor antagonist, reinforcing the need for further investigation into its therapeutic applications in metabolic disorders .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one derivatives?

- Methodological Answer : The synthesis typically involves coupling arylpiperazine moieties to a pyrrolidin-2-one core. For example, derivatives are synthesized via nucleophilic substitution or alkylation reactions. In one study, 1-[3-(4-(2-chlorophenyl)piperazin-1-yl)propyl]pyrrolidin-2-one was prepared by reacting 3-chloropropylpyrrolidin-2-one with 1-(2-chlorophenyl)piperazine under reflux in acetonitrile. Structural confirmation relies on NMR, mass spectrometry, and elemental analysis .

Q. How is oxalic acid degradation under gamma irradiation characterized experimentally?

- Methodological Answer : Radiolysis of aqueous oxalic acid (1×10⁻² M) is performed using a Co-60 gamma source. Degradation is monitored via pH changes, UV-Vis spectroscopy, and quantification of residual oxalic acid using permanganometric titration. Kinetic models incorporating dissolved O₂ consumption (e.g., complete depletion at 2 kGy) and CO₂ formation rates are validated against experimental data. At 80 kGy, ~90% degradation occurs, with pH increasing from 2.0 to 4.0 .

Q. What in vitro assays are used to evaluate α-adrenoceptor (AR) binding affinity?

- Methodological Answer : Competitive radioligand binding assays using [³H]prazosin (α1-AR) and [³H]RX821002 (α2-AR) on rat cortical or hippocampal membranes. Test compounds are incubated with membrane homogenates, and displacement curves are analyzed to calculate pKi values. For example, 1-[3-(4-(2-chlorophenyl)piperazin-1-yl)propyl]pyrrolidin-2-one showed pKi = 7.13 for α1-AR, while 1-[3-(4-(4-chlorophenyl)piperazin-1-yl)propyl]pyrrolidin-2-one exhibited pKi = 7.29 for α2-AR .

Advanced Research Questions

Q. How do structural modifications influence α-AR selectivity and antiarrhythmic efficacy?

- Methodological Answer : Substituents on the phenyl group and spacer length between piperazine and pyrrolidin-2-one critically modulate selectivity. For instance:

- 2-Chlorophenyl substitution : Enhances α1-AR affinity (pKi = 7.13) and prophylactic antiarrhythmic activity (ED₅₀ = 1.9 mg/kg i.v. in adrenaline-induced arrhythmia models) .

- Hydroxyl group introduction : Improves α2-AR binding (e.g., 8 in with pKi = 6.71 for α1-AR) but may reduce metabolic stability.

Advanced SAR studies require comparative molecular field analysis (CoMFA) and molecular docking to predict binding conformations.

Q. How can contradictions between metabolic and cardiovascular effects be resolved?

- Methodological Answer : Compound EP-47 (1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one) reduced plasma glucose and triglycerides in obese rats without altering blood pressure or body weight. To resolve this paradox:

- Tissue-specific receptor profiling : Verify α1B/α2A-AR antagonism (key for metabolic effects) vs. α1A/α2B-AR (linked to cardiovascular regulation) .

- Dose-response studies : Use lower doses to isolate metabolic pathways without triggering compensatory hemodynamic responses.

- Transcriptomic analysis : Identify off-target effects on insulin signaling or lipid metabolism genes .

Q. What experimental designs address proarrhythmic risks in pyrrolidin-2-one derivatives?

- Methodological Answer : Prolonged QTc intervals (a proarrhythmic marker) are assessed via electrocardiograms in conscious telemetry-instrumented animals. For example, EP-40 (1-[2-hydroxy-3-[4-(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one) showed QTc prolongation exceeding quinidine, necessitating:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.